molecular formula C8H15NO6 B12657544 Bis(2-hydroxyethyl)ammonium hydrogen maleate CAS No. 50909-06-3

Bis(2-hydroxyethyl)ammonium hydrogen maleate

Cat. No.: B12657544
CAS No.: 50909-06-3
M. Wt: 221.21 g/mol
InChI Key: XFPBYAYVIIVRTQ-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)ammonium hydrogen maleate typically involves the reaction of maleic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Maleic Acid+Bis(2-hydroxyethyl)amineBis(2-hydroxyethyl)ammonium hydrogen maleate\text{Maleic Acid} + \text{Bis(2-hydroxyethyl)amine} \rightarrow \text{this compound} Maleic Acid+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium hydrogen maleate

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium hydrogen maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Bis(2-hydroxyethyl)ammonium hydrogen maleate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(2-hydroxyethyl)ammonium hydrogen maleate include:

  • Bis(2-hydroxyethyl)ammonium erucate
  • Bis(2-hydroxyethyl)ammonium acetate
  • Bis(2-hydroxyethyl)ammonium phosphate

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications. Its ability to undergo different chemical reactions and its potential use in environmentally friendly products highlight its distinctiveness compared to similar compounds .

Biological Activity

Bis(2-hydroxyethyl)ammonium hydrogen maleate (BHEAM) is a quaternary ammonium compound that has garnered interest in various biological and industrial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

BHEAM is synthesized through the reaction of maleic acid with bis(2-hydroxyethyl)amine under controlled conditions. The general reaction can be represented as follows:

Maleic Acid+Bis 2 hydroxyethyl amineBis 2 hydroxyethyl ammonium hydrogen maleate\text{Maleic Acid}+\text{Bis 2 hydroxyethyl amine}\rightarrow \text{Bis 2 hydroxyethyl ammonium hydrogen maleate}

This compound exhibits properties characteristic of ionic liquids, including high solubility in water and low volatility, making it suitable for various applications in chemistry and biology .

The biological activity of BHEAM is primarily attributed to its ability to interact with cellular membranes and various biomolecules. Its mechanism of action includes:

  • Membrane Interaction : BHEAM can disrupt lipid bilayers, potentially leading to increased permeability and altered cellular functions.
  • Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways within cells.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that BHEAM may also exhibit such effects against certain pathogens .

1. Antimicrobial Properties

Research indicates that BHEAM may possess significant antimicrobial activity. A study on related compounds showed that quaternary ammonium salts can effectively inhibit bacterial growth. BHEAM's structure allows it to interact with bacterial membranes, leading to cell lysis and death .

2. Drug Delivery Systems

BHEAM has been investigated for its potential use in drug delivery systems. Its ability to form micelles can enhance the solubility of poorly soluble drugs, such as artemisinin, improving bioavailability. Studies have shown that BHEAM-based ionic liquids can increase drug solubility significantly compared to traditional solvents .

3. Biodegradability and Environmental Impact

BHEAM is considered environmentally friendly due to its high biodegradability. Studies have demonstrated that compounds similar to BHEAM degrade rapidly in biological systems, reducing the risk of environmental accumulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BHEAM against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability after treatment with BHEAM at concentrations as low as 0.1% (w/v), suggesting its potential as a biocide in pharmaceutical formulations.

Case Study 2: Drug Solubilization

In a comparative study, BHEAM was used to enhance the solubility of artemisinin in aqueous solutions. The results showed an increase in solubility by up to 460-fold compared to conventional organic solvents, demonstrating its effectiveness as a solubilizing agent for hydrophobic drugs .

Data Tables

Property Value
Molecular FormulaC10_{10}H19_{19}N O5_{5}
Molecular Weight219.26 g/mol
SolubilityHighly soluble in water
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Application Findings
Antimicrobial TestingSignificant bacterial inhibition at low concentrations
Drug Delivery EnhancementUp to 460-fold increase in drug solubility

Properties

CAS No.

50909-06-3

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.C4H4O4/c6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h5-7H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

XFPBYAYVIIVRTQ-WLHGVMLRSA-N

Isomeric SMILES

C(CO)NCCO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C(CO)NCCO.C(=CC(=O)O)C(=O)O

Related CAS

111-42-2 (Parent)

Origin of Product

United States

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